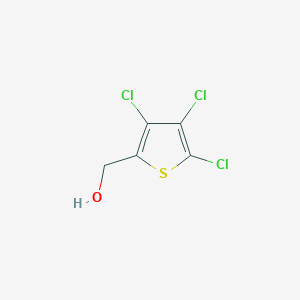
2-Thiophenemethanol, 3,4,5-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenemethanol, 3,4,5-trichloro- is an organic compound with the molecular formula C5H3Cl3OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of three chlorine atoms at the 3, 4, and 5 positions of the thiophene ring and a hydroxymethyl group at the 2 position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol, 3,4,5-trichloro- typically involves the chlorination of 2-thiophenemethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the extent of chlorination and to avoid over-chlorination .
Industrial Production Methods
Industrial production methods for 2-Thiophenemethanol, 3,4,5-trichloro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorinating agents and solvents, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenemethanol, 3,4,5-trichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding 2-thiophenemethanol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products
Oxidation: 2-Thiophenecarboxylic acid, 3,4,5-trichloro-
Reduction: 2-Thiophenemethanol
Substitution: Various substituted thiophenemethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Thiophenemethanol, 3,4,5-trichloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Thiophenemethanol, 3,4,5-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenemethanol: Lacks the chlorine atoms, making it less reactive.
3-Thiopheneethanol: Contains an ethyl group instead of a hydroxymethyl group.
2-Thiophenemethanol, 3,4,5-trichloro-α-(chloromethyl): Contains an additional chloromethyl group at the alpha position
Uniqueness
2-Thiophenemethanol, 3,4,5-trichloro- is unique due to the presence of three chlorine atoms, which significantly alter its chemical and physical properties compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
68639-16-7 |
|---|---|
Formule moléculaire |
C5H3Cl3OS |
Poids moléculaire |
217.5 g/mol |
Nom IUPAC |
(3,4,5-trichlorothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H3Cl3OS/c6-3-2(1-9)10-5(8)4(3)7/h9H,1H2 |
Clé InChI |
GUGYDGSGFXHXHQ-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(S1)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)
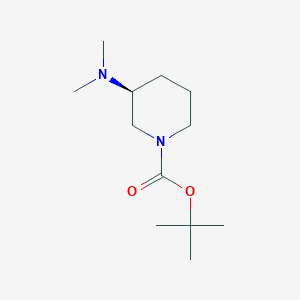
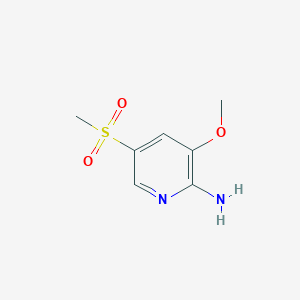
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
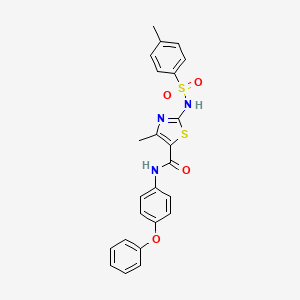
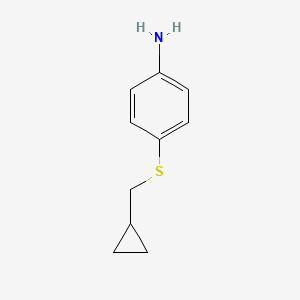
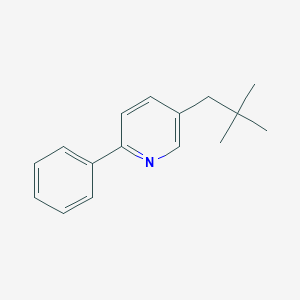
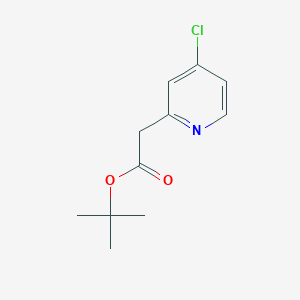
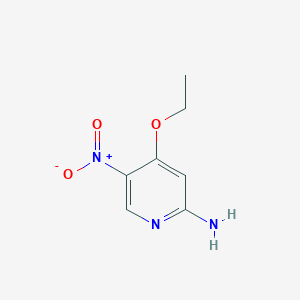
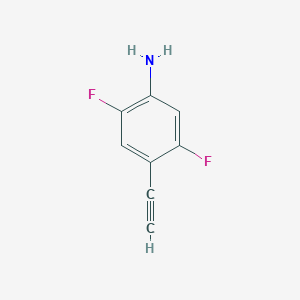
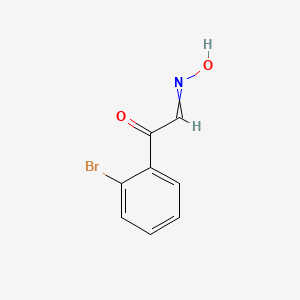
![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)
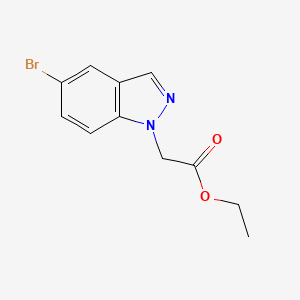
![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)
